molecular formula C8H10N2O B8681020 N-Methyl-N-[4-picolyl]formamide

N-Methyl-N-[4-picolyl]formamide

Cat. No.: B8681020
M. Wt: 150.18 g/mol
InChI Key: VCDWKIKZOOKXCN-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-picolyl]formamide is a formamide derivative featuring a methyl group and a 4-picolyl (4-pyridylmethyl) substituent on the nitrogen atom. Formamides are pivotal in organic synthesis, serving as intermediates in pharmaceuticals and agrochemicals due to their stability and functional versatility .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-methyl-N-(pyridin-4-ylmethyl)formamide

InChI

InChI=1S/C8H10N2O/c1-10(7-11)6-8-2-4-9-5-3-8/h2-5,7H,6H2,1H3

InChI Key

VCDWKIKZOOKXCN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=NC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent on the nitrogen atom critically influences electronic and steric properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
N-Methyl-N-(pyridin-2-yl)formamide 2-Pyridyl C₈H₉N₂O 149.17 Synthesized via Goldberg reaction; used in MAPA reagent preparation
N-Methyl-N-(phenylmethyl)formamide Benzyl C₉H₁₁NO 149.19 CAS 17105-71-4; purity >95%
N-Methyl-N-(1-naphthylmethyl)formamide 1-Naphthylmethyl C₁₃H₁₃NO 199.25 Rapid synthesis (46% yield); pharmaceutical intermediate
N-Methyl-N-(4-(iso-perfluoropropyl)phenyl)formamide 4-(iso-Perfluoropropyl)phenyl C₁₇H₂₀NO 254.15 Yellow oil; purified via silica chromatography

Key Observations :

  • Electronic Effects : The 4-picolyl group (electron-withdrawing pyridyl) may reduce nucleophilicity at nitrogen compared to benzyl or naphthylmethyl groups (electron-donating) .
  • Steric Effects : Bulky substituents (e.g., 1-naphthylmethyl) lower reaction yields due to hindered access to reactive sites .

Comparison :

  • Efficiency : Fluorinated analogs achieve high yields (99%) due to optimized purification , while bulky groups reduce efficiency .
  • Conditions : Goldberg reactions (Cu catalysis) are versatile for pyridyl derivatives .

Spectroscopic and Physical Properties

Spectroscopic data highlight substituent-induced shifts:

Compound ¹³C NMR (δ, ppm) HRMS (m/z) Physical State Reference
N-Methyl-N-(4'-(trifluoromethoxy)biphenyl)formamide (7g) 162.3 (C=O), 148.5 (CF₃O) 254.1539 [M+H]⁺ Crystalline solid
N-Methyl-N-(4-(thiophen-3-yl)phenyl)formamide (7c) 162.3 (C=O), 139.4 (thiophene) 264.1594 [M+H]⁺ Yellow oil
N-Methylformamide (baseline) 162.0 (C=O) 73.0528 [M+H]⁺ Liquid

Key Trends :

  • C=O Shifts : Electron-withdrawing groups (e.g., CF₃O) deshield the carbonyl carbon (δ ~162 ppm) .
  • Physical State : Aromatic substituents (e.g., biphenyl) favor crystalline solids, while aliphatic chains yield oils .

Preparation Methods

Formic Acid as a Formylating Agent

Formic acid (HCOOH) serves as both a solvent and reactant in this method. Under reflux conditions (100–120°C), N-methyl-4-picolylamine reacts with excess formic acid to yield the target compound. Catalysts such as ZnO or hafnium complexes enhance selectivity and yield.

Example Protocol :

  • Reactants : N-Methyl-4-picolylamine (1 equiv), formic acid (3 equiv).

  • Catalyst : ZnO (50 mol%).

  • Conditions : 70°C, solvent-free, 6–8 hours.

  • Yield : 85–92%.

Methyl Formate Method

Methyl formate (HCOOCH₃) offers a milder alternative. The reaction proceeds via nucleophilic acyl substitution:

N-Methyl-4-picolylamine+HCOOCH3N-Methyl-N-[4-picolyl]formamide+CH3OH\text{N-Methyl-4-picolylamine} + \text{HCOOCH}3 \rightarrow \text{this compound} + \text{CH}3\text{OH}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (amine:methyl formate).

  • Temperature : 40°C, 72 hours.

  • Yield : 90–95%.

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed reactions enable selective formylation under controlled CO pressure. This method is ideal for functionalized substrates.

Protocol Using Carbon Monoxide

  • Catalyst System : Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%).

  • Reactants : 4-Picolylamine, CO (40 bar), methyl iodide (CH₃I).

  • Solvent : DMF, 50°C, 6 hours.

  • Yield : 78–82%.

Mechanism :

  • Oxidative addition of CH₃I to Pd(0).

  • CO insertion to form a Pd–acyl intermediate.

  • Nucleophilic attack by 4-picolylamine.

Two-Step Synthesis via N-Methylation and Formylation

Step 1: N-Methylation of 4-Picolylamine

4-Picolylamine is methylated using methyl iodide (CH₃I) or dimethyl sulfate[(CH₃)₂SO₄].

Conditions :

  • Base : K₂CO₃ or NaOH.

  • Solvent : THF or DCM.

  • Yield : 88–94%.

Step 2: Formylation of N-Methyl-4-picolylamine

The methylated intermediate is formylated using:

  • Formic Acid/Activated Carbonyl Agents : DCC (dicyclohexylcarbodiimide) facilitates dehydration.

  • Triphosgene : Generates formyl chloride in situ for high-purity products.

Data Table 1: Comparison of Formylation Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Formic Acid/ZnOZnO7069299
Methyl FormateNone40729598
Pd-Catalyzed COPd(OAc)₂5068297
Triphosgene/DCMTriphosgene25128999

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling N-methyl-4-picolylamine with formic acid achieves 90% yield in 2 hours, reducing waste.

Microwave-Assisted Reactions

Microwave irradiation (100 W, 120°C) shortens reaction times to 15–30 minutes with comparable yields.

Challenges and Optimization

  • Side Reactions : Over-formylation or pyridine ring hydrogenation may occur under high-pressure H₂ or acidic conditions.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) ensures >98% purity .

Q & A

Q. What are the established synthetic routes for N-Methyl-N-[4-picolyl]formamide, and what reaction conditions optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-(aminomethyl)pyridine with methyl formate or formic acid derivatives under mild acidic conditions. Key parameters include temperature control (40–60°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios to minimize byproducts like N-methylated impurities . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity. Reaction progress can be monitored using TLC with ninhydrin staining for amine intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm structure via pyridyl proton signals (δ 8.5–8.7 ppm) and formamide carbonyl resonance (δ ~165 ppm).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion peaks (m/z ~165 [M+H]+^+) and quantifies impurities (<0.5%) .
  • FT-IR : Stretching vibrations for C=O (1660–1680 cm1^{-1}) and N–H (3300–3400 cm1^{-1}) validate functional groups .

Q. How does the pyridyl group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

The pyridyl nitrogen acts as a Lewis base, enabling coordination with transition metals (e.g., Fe(II), Cu(II)) to form 1D or 2D polymers. Experimental design involves mixing the compound with metal salts (e.g., FeCl2_2) in methanol/water, followed by XRD analysis to confirm lattice geometry. Stability studies in aqueous/organic solvents reveal pH-dependent ligand displacement .

Q. What are the best practices for impurity profiling during synthesis?

Impurities like unreacted 4-picolylamine or N-methyl overalkylation byproducts are identified via GC-MS or HPLC with diode-array detection. For example, a 5% acetic acid in methanol mobile phase resolves N-methyl derivatives on a C8 column. Quantification follows ICH guidelines, with total impurities <1.0% .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridyl ring be addressed?

Regioselective modifications (e.g., nitration, halogenation) require directing groups or catalysis. For example, Pd-catalyzed C–H activation at the pyridyl 3-position is achieved using Pd(OAc)2_2/ligand systems in DMF at 100°C. Computational modeling (DFT) predicts electron density maps to guide site-specific reactions .

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

Linear free-energy models (LFEMs) correlate formamide’s denaturation efficiency with hybridization stability in biological systems. Parameters like the denaturant m-value (0.173 kcal/mol per % formamide) predict destabilization of hydrogen bonds. Software like Gaussian or COSMO-RS simulates solvation effects and transition states for SN2_2 reactions .

Q. How can contradictory data on the compound’s cytotoxicity be reconciled across cell lines?

Discrepancies in IC50_{50} values (e.g., colon cancer vs. normal cells) may arise from metabolic differences (e.g., CYP450 expression). Methodological solutions include:

  • Standardizing assay conditions (e.g., 48-h exposure, MTT/PrestoBlue endpoints).
  • Profiling metabolites via LC-HRMS to identify pro-drug activation pathways .

Q. What catalytic applications exist for this compound in CO2_22​ fixation or organocatalysis?

The compound serves as a ligand in CO2_2 cycloaddition reactions with epoxides. For example, Zn(II) complexes catalyze styrene oxide conversion to cyclic carbonates (80% yield, 60°C, 24 h). Kinetic studies (in situ IR) monitor CO2_2 uptake rates, while DFT calculations optimize transition-state geometries .

Q. How does formamide concentration affect the compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH, 6 months) show hydrolysis to 4-picolylamine and formic acid at >10% formamide. Mitigation strategies include lyophilization (pH 6–7 buffer) or storage under inert gas (N2_2) with desiccants. Degradation kinetics follow first-order models (R2^2 > 0.95) .

Q. Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations.
  • Data Analysis : Apply multivariate regression for cytotoxicity datasets to isolate confounding variables (e.g., serum concentration).
  • Ethics Compliance : Adhere to OECD guidelines for in vitro toxicology (e.g., GlP standards) .

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